molecular formula C12H14N2O2S B1426466 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-81-5

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1426466
M. Wt: 250.32 g/mol
InChI Key: PALUBAWCFBYQPC-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, also known as DMG, is a compound that has been studied for its potential benefits in various fields such as medicine, agriculture, and animal nutrition. DMG is a derivative of the amino acid glycine and is synthesized through a multi-step process.

Mechanism Of Action

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is believed to work by enhancing the production of cellular energy through the Krebs cycle. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is also believed to have immunomodulatory effects by enhancing the function of immune cells such as T cells and natural killer cells.

Biochemical And Physiological Effects

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has been shown to have a variety of biochemical and physiological effects. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has been shown to enhance cellular energy production, improve immune function, reduce oxidative stress, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is its ability to enhance cellular energy production, which can be useful in a variety of lab experiments. However, one limitation of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is its potential to interfere with other compounds in the experimental system.

Future Directions

There are many potential future directions for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine research. Some potential areas of study include its potential benefits in cancer treatment, its potential as a neuroprotective agent, and its potential to improve athletic performance. Additionally, there is a need for further research to better understand the mechanisms of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine and its potential interactions with other compounds.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has been studied for its potential benefits in various fields such as medicine, agriculture, and animal nutrition. In medicine, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has been studied for its potential immunomodulatory effects and its ability to enhance cellular energy production. In agriculture, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has been studied for its potential to improve crop yields and plant growth. In animal nutrition, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has been studied for its potential to improve animal health and performance.

properties

IUPAC Name

2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-4-8(2)11-9(5-7)17-12(13-11)14(3)6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUBAWCFBYQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.